![molecular formula C27H36O11 B1163887 Borapetoside E CAS No. 151200-49-6](/img/structure/B1163887.png)
Borapetoside E
Übersicht
Beschreibung
Borapetoside E is a clerodane diterpenoid extracted from Tinospora crispa, a plant traditionally used in herbal medicine, particularly for diabetes. Its therapeutic effects have been observed in high-fat-diet-induced obesity mice models, where it has shown potential in improving hyperglycemia and hyperlipidemia, comparable to or even better than the drug metformin. This compound has been found to regulate glucose and lipid metabolism by suppressing the expression of sterol regulatory element-binding proteins (SREBPs) and their downstream target genes related to lipid synthesis in the liver and adipose tissue (Xu et al., 2017).
Synthesis Analysis
The synthesis of this compound, along with other furanoid diterpene glycosides like borapetosides C, D, F, and G, was achieved from the stems of Tinospora tuberculata. The structures of these compounds were elucidated using chemical and spectroscopic methods, highlighting the complex nature of this compound and related compounds (Fukuda et al., 1993).
Wissenschaftliche Forschungsanwendungen
Behandlung von Typ-2-Diabetes
Borapetoside E hat sich als wirksam bei der Verbesserung von Hyperglykämie und Hyperlipidämie bei Mäusen mit Typ-2-Diabetes, der durch eine fettreiche Ernährung induziert wurde, erwiesen {svg_1}. Es wurde festgestellt, dass es Hyperglykämie, Insulinresistenz, Fettleber und Sauerstoffverbrauch bei adipösen Mäusen deutlich verbessert {svg_2}.
Management von Fettleibigkeit
Die therapeutischen Wirkungen von this compound wurden bei adipösen Mäusen mit fettreicher Ernährung untersucht {svg_3}. Es wurde festgestellt, dass es fettleibigkeitsbedingte Erkrankungen verbessert, was es zu einer potenziellen Therapie für das Management von Fettleibigkeit macht {svg_4}.
Regulierung des Lipidstoffwechsels
Es wurde festgestellt, dass this compound die Expression von Sterolregulator-Element-Bindungsproteinen (SREBPs) und deren nachgeschalteten Zielgenen, die mit der Lipidsynthese in Leber und Fettgewebe zusammenhängen, unterdrückt {svg_5}. Dies deutet darauf hin, dass es zur Regulierung des Lipidstoffwechsels eingesetzt werden könnte.
Insulin-Sensibilisator
Untersuchungen haben gezeigt, dass this compound zusammen mit anderen in Tinospora crispa gefundenen Verbindungen als Insulin-Sensibilisator wirken kann {svg_6}. Dies bedeutet, dass es möglicherweise dazu beitragen könnte, die Empfindlichkeit des Körpers gegenüber Insulin zu erhöhen und so die Wirksamkeit von Insulin bei der Regulierung des Blutzuckerspiegels zu verbessern.
Antiapoptose-Mittel
Tinospora crispa, die this compound enthält, soll antiapoptotische Wirkungen haben {svg_7}. Dies bedeutet, dass es möglicherweise den Tod von Zellen und Geweben verhindern oder verzögern könnte.
Zellproliferationsregler
Tinospora crispa soll auch die Zellproliferation regulieren {svg_8}. Dies deutet darauf hin, dass this compound möglicherweise bei Behandlungen eingesetzt werden könnte, die die Regulierung des Zellwachstums und der Zellteilung erfordern.
Wirkmechanismus
Target of Action
Borapetoside E, a small molecule extracted from Tinospora crispa, has been found to interact with several targets related to insulin resistance and lipid metabolism . The primary targets include Sterol Regulatory Element-Binding Proteins (SREBPs) , which are transcription factors that regulate lipid homeostasis .
Mode of Action
This compound interacts with its targets by inhibiting the expression of SREBPs in the liver and adipose tissue . This inhibition leads to a decrease in the expression of downstream target genes related to lipid synthesis .
Biochemical Pathways
The action of this compound primarily affects the lipid metabolism pathway. By inhibiting SREBPs, this compound suppresses the synthesis of lipids in the liver and adipose tissue . This results in improved hyperlipidemia, a condition often associated with type 2 diabetes .
Pharmacokinetics
It is known that the compound is administered via intraperitoneal injection
Result of Action
The action of this compound leads to several beneficial effects in high-fat-diet-induced obese mice. These include improved hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia . Additionally, this compound has been observed to increase oxygen consumption in obese mice .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the diet of the organism can impact the effectiveness of the compound, as evidenced by its effects on high-fat-diet-induced obese mice . .
Safety and Hazards
The safety data sheet for Borapetoside E advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (1S,2R,7S,8S,9R)-8-[(2R)-2-(furan-3-yl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-2,8-dimethyl-10-oxo-11-oxatricyclo[7.2.1.02,7]dodec-3-ene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O11/c1-26(15-9-19(38-24(15)33)27(2)14(23(32)34-3)5-4-6-18(26)27)10-16(13-7-8-35-12-13)36-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-8,12,15-22,25,28-31H,4,6,9-11H2,1-3H3/t15-,16+,17+,18-,19-,20+,21-,22+,25+,26+,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGKLWUOGQDOTD-IYIXDXQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC=C(C2(C3CC1C(=O)O3)C)C(=O)OC)CC(C4=COC=C4)OC5C(C(C(C(O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H]2CCC=C([C@@]2([C@@H]3C[C@H]1C(=O)O3)C)C(=O)OC)C[C@H](C4=COC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Borapetoside E exert its anti-diabetic effects?
A1: While the precise mechanism of action remains under investigation, research suggests that this compound improves hyperglycemia and hyperlipidemia in mice with diet-induced Type 2 Diabetes. [, ] It appears to achieve this by suppressing the expression of sterol regulatory element binding proteins (SREBPs) and their downstream target genes involved in lipid synthesis within the liver and adipose tissue. [] This suppression of SREBPs could contribute to the observed improvements in hepatic steatosis and hyperlipidemia. [] Further research is needed to fully elucidate the molecular pathways involved.
Q2: Are there any computational studies exploring this compound's potential as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor?
A2: Yes, molecular docking simulations have been conducted to evaluate this compound's potential as a DPP-IV inhibitor. [] These studies utilized the Molegro Virtual Docker (MVD) software and employed the DPP-IV enzyme crystal structure (PDB code 3G0B). [] Results indicated that this compound exhibits favorable binding interactions with the enzyme, comparable to the known DPP-IV inhibitor Alogliptin. [] Specifically, this compound shares 75% binding site similarity with Alogliptin, interacting with key residues like Glu 205, Glu 206, and Tyr 547. [] These findings suggest that DPP-IV inhibition could contribute to this compound's anti-diabetic effects, although further experimental validation is necessary.
Q3: What is the structural characterization of this compound?
A3: this compound is a clerodane diterpenoid, specifically classified as a furanoid diterpene glucoside. [] While its exact molecular formula and weight are not provided in the provided abstracts, its structure has been elucidated using extensive spectroscopic analyses, including NMR and mass spectrometry. [] These analyses confirmed its core clerodane skeleton and characterized the presence of furanoid and glucoside moieties. []
Q4: Have there been any studies on the efficacy of this compound in animal models of Type 2 Diabetes?
A4: Yes, a study investigated the effects of this compound in a mouse model of high-fat-diet (HFD)-induced Type 2 Diabetes. [] The researchers found that this compound administration significantly improved various metabolic parameters in these mice, including hyperglycemia, insulin resistance, hepatic steatosis, and hyperlipidemia. [] Furthermore, this compound's effects were comparable to, and in some instances, surpassed the efficacy of metformin, a commonly prescribed drug for Type 2 Diabetes. [] These findings highlight the therapeutic potential of this compound for managing Type 2 Diabetes and associated metabolic disorders.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.